Product packaging for 2,4-Dithiouridine(Cat. No.:CAS No. 13239-96-8)

2,4-Dithiouridine

Cat. No.: B023725
CAS No.: 13239-96-8
M. Wt: 276.3 g/mol
InChI Key: OKYRYFXQZRFDQL-XVFCMESISA-N
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Description

2,4-Dithiouridine is a thiomodified nucleoside where the oxygen atoms at both the 2 and 4 positions of the uracil ring are replaced by sulfur. This dual substitution significantly alters the electronic properties and molecular recognition of the nucleoside compared to its canonical counterpart, uridine, or single-thio analogs. It serves as a valuable tool in biochemical and biophysical research for probing nucleic acid structure and function. In research applications, this compound is primarily used to study its effects on RNA architecture and stability. Computational studies using density functional theory (DFT) have shown that incorporation of this compound into DNA:RNA hybrid microhelixes can deform helical and backbone parameters, increase the dipole moment, and affect the stability of Watson-Crick base pairs . This makes it a unique probe for understanding how thio-substitutions influence nucleic acid hybridization and conformational dynamics. Beyond structural studies, this compound and its derivatives have demonstrated significant interactions with key enzymes. Notably, the 2,4-dithio analogue of 2'-deoxyuridine monophosphate (2,4-dithio-dUMP) is not a substrate but acts as a competitive inhibitor of thymidylate synthase (TS), a critical enzyme in the nucleotide synthesis pathway . This distinct mechanism, which contrasts with the substrate activity of 2-thio and 4-thio analogues, is theorized to result from the increased aromaticity of the pyrimidine ring, hindering nucleophilic attack at the C6 position. Consequently, this compound provides a crucial framework for developing novel enzyme inhibitors and investigating nucleotide metabolism. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4S2 B023725 2,4-Dithiouridine CAS No. 13239-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYRYFXQZRFDQL-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927654
Record name 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13239-96-8
Record name 2,4-Dithiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Biology and Molecular Interactions of 2,4 Dithiouridine in Nucleic Acids

Impact of 2,4-Dithiouridine on RNA Duplex Stability and Conformation

The stability and conformation of an RNA duplex are highly sensitive to the chemical nature of its constituent nucleobases. Thio-substitution is a powerful modification that can either stabilize or destabilize the helical structure depending on its position.

In contrast, the effects of a 4-thio modification on backbone parameters are less defined but are generally associated with duplex destabilization. While detailed structural studies on the helical and backbone parameters of RNA containing this compound are not available in the reviewed literature, the combined influence of the stabilizing C3'-endo preference from the 2-thio group and the characteristics of the 4-thio group would result in a unique conformational geometry.

The regiochemistry of uridine (B1682114) thiolation has opposing effects on RNA duplex stability. It is well-established through UV thermal melting studies and NMR spectroscopy that the substitution of uridine with 2-thiouridine (B16713) significantly stabilizes an RNA duplex, while substitution with 4-thiouridine (B1664626) leads to its destabilization relative to the unmodified duplex. oup.comnih.govoup.com

The observed order of duplex stability is: s²U > U > s⁴U . nih.govoup.com For instance, in a model pentamer duplex, the introduction of s²U increased the melting temperature (Tₘ) by 11.7°C compared to the unmodified control, whereas the inclusion of s⁴U decreased the Tₘ by 4.5°C. oup.comnih.gov This stabilization by s²U is attributed to a combination of factors, including its preference for the A-form helix-promoting C3'-endo sugar pucker, enhanced stacking due to the polarizable sulfur atom, and a stronger hydrogen bond with adenosine (B11128) resulting from the increased acidity of the N3-imino proton. oup.com Conversely, the destabilization caused by s⁴U suggests a disruption in optimal base pairing geometry and stacking. oup.com

Scientific literature lacks studies that place this compound within this stability trend, but its properties would be determined by the interplay of the stabilizing effects of the 2-thio modification and the destabilizing effects of the 4-thio modification.

Comparison of Melting Temperatures (Tₘ) for RNA Duplexes
ModificationTₘ (°C)Change in Tₘ vs. Uridine (°C)Reference
Uridine (U)19.0N/A oup.comnih.gov
2-Thiouridine (s²U)30.7+11.7 oup.comnih.gov
4-Thiouridine (s⁴U)14.5-4.5 oup.comnih.gov
This compoundData not availableData not available

Thermodynamic analysis provides insight into the enthalpic (ΔH°) and entropic (ΔS°) contributions to the free energy (ΔG°) of duplex formation. For 2-thiouridine, the significant stabilization it confers is primarily entropic in origin. nih.gov The pre-organization of the single-stranded RNA into a helical conformation by the C3'-endo pucker of s²U reduces the entropic penalty of duplex formation. nih.gov

In a comparative study, a duplex containing an s²U-A pair was stabilized by 2.0 kcal/mol (ΔG°₂₅) compared to the U-A duplex, whereas an s⁴U-A containing duplex was destabilized by 0.6 kcal/mol. oup.com The stabilization from s²U results from a more favorable (less negative) entropy change, which outweighs a slightly less favorable enthalpy change. nih.gov The destabilizing effect of 4-thiouridine, conversely, results in a less favorable free energy of formation. oup.com A comprehensive thermodynamic profile for an RNA duplex containing this compound has not been reported.

Thermodynamic Parameters for RNA Duplex Formation
Duplex PairΔG°₂₅ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
U-A-2.8-29.7-90.2 oup.com
s²U-A-4.8-27.4-75.8 oup.com
s⁴U-A-2.2-28.7-88.9 oup.com
s⁴s²U-AData not availableData not availableData not available

Base Pairing Properties of this compound

The hydrogen bonding capabilities of the uridine base are altered by thio-substitution, affecting its pairing specificity and potential to form non-canonical structures.

Standard Watson-Crick base pairing involves the formation of two hydrogen bonds between uridine and adenosine. chemistrytalk.orgresearchgate.netcolostate.edulibretexts.org The 2-thio modification enhances this interaction; the s²U-A pair is thermodynamically more stable than a canonical U-A pair. nih.gov This modification also increases pairing fidelity by destabilizing the U-G wobble base pair, thereby favoring Watson-Crick pairing with adenosine. nih.govnih.govacs.org

In contrast, the 4-thio modification can increase the stability of pairing with guanosine (B1672433) more than with adenosine. acs.orgnih.govuky.edu This suggests that the C4 sulfur atom alters the hydrogen bonding acceptor pattern, potentially favoring wobble or alternative pairing geometries with G. The specific hydrogen bonding pattern and stability of a this compound pairing with adenosine in a Watson-Crick conformation have not been experimentally determined.

While Watson-Crick pairing is fundamental, RNA structures are also stabilized by a wide array of non-canonical base pairs. wikipedia.orgnih.gov Thio-modifications can promote such unusual pairings. A notable example is the discovery of a highly stable self-pair between two 2-thiouridine residues (s²U:s²U). acs.org This unusual homodimeric pair stabilizes an RNA duplex to a degree comparable to a canonical A:U pair. acs.org Crystallographic studies revealed that the s²U:s²U pair forms a C=S···H–N hydrogen bond, replacing the C=O···H–N bond found in a typical U:U pair. acs.org

There are no reports in the surveyed literature of novel or unusual base pair formations involving 4-thiouridine or this compound. The potential for the doubly modified base to form stable self-pairs or other non-canonical structures remains an open area for investigation.

Molecular Dynamics Simulations and Computational Modeling of this compound

Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide powerful insights into the structural and dynamic properties of nucleic acids containing modified nucleosides like this compound. These approaches allow for the detailed examination of molecular interactions at an atomic level, complementing experimental data and helping to elucidate the effects of thionation on nucleic acid structure, stability, and recognition.

Analysis of Hydration Shells and Water Distribution

The substitution of oxygen with sulfur at the C2 and C4 positions of the uridine base significantly alters its electronic properties, which in turn influences its interaction with the surrounding solvent molecules. Computational studies, often using Density Functional Theory (DFT) methods, have been employed to analyze the first and second hydration shells of 2,4-dithiouracil, the nucleobase of this compound. nih.govnih.gov

Table 1: Comparative Hydration Shell Analysis

ParameterUracil (B121893)/Uridine2,4-Dithiouracil/2,4-DithiouridineKey Findings
Water DistributionCharacterized by strong H-bonds at O2 and O4 positions.Slightly different water distribution observed. nih.govnih.gov Weaker H-bond acceptance by sulfur atoms.Thio-substitution alters the local water network structure.
Hydration Shell SimulationFirst and second hydration shells analyzed via DFT and MP2 methods. researchgate.netacs.orgFirst and second hydration shells analyzed using B3LYP density functional (DFT) method. nih.govnih.govComputational models are crucial for understanding solvent effects.

Conformational Analysis of the Furanose Ring

The conformation of the furanose (sugar) ring is a critical determinant of nucleic acid secondary structure, distinguishing between A-form (C3'-endo pucker) and B-form (C2'-endo pucker) helices. nih.gov The sugar pucker is described by the phase angle of pseudorotation (P), which cycles through various conformations. x3dna.orgtandfonline.com Molecular dynamics simulations allow for the exploration of the conformational space available to the furanose ring of this compound within a nucleic acid sequence.

The introduction of a bulky and more polarizable sulfur atom can induce steric and electronic perturbations that influence the delicate energetic balance between the C2'-endo and C3'-endo conformations. nih.govnih.gov While detailed conformational studies specifically on the this compound furanose ring are specialized, general principles from simulations of modified nucleosides suggest that such modifications can alter the sugar pucker equilibrium. nih.govnih.gov This can lead to shifts in the local helical structure or an increased population of intermediate or alternative sugar conformations. The conformational flexibility of the furanose ring is essential for the recognition of nucleic acids by proteins and other molecules, and any alteration by this compound can have significant functional consequences.

Table 2: Furanose Ring Puckering States

ConformationTypical Phase Angle (P) RangeAssociated Helix TypePotential Influence of this compound
C3'-endo0° to 36°A-form RNAMay alter the equilibrium between puckering states due to steric/electronic effects.
C2'-endo144° to 180°B-form DNABackbone parameter deformation suggests potential shifts in conformational preference. nih.gov

Dipole Moment and Helical Parameter Changes

The replacement of oxygen with sulfur atoms in the uracil ring has a pronounced effect on the electronic structure of the nucleobase, leading to a significant change in its dipole moment. Computational studies have shown that thio-substitution substantially increases the dipole moment of the base. nih.govnih.gov This increased dipole moment can enhance stacking interactions and influence the interaction with polar solvent molecules. tandfonline.com

Table 3: Impact of this compound on Helical Properties

ParameterEffect of this compound IncorporationReference
Dipole MomentSignificantly increased in A-type microhelices. nih.govnih.gov
Watson-Crick Base PairingWeaker base pair formed compared to uridine. nih.govnih.gov
Helical/Backbone ParametersSlight deformation observed. nih.govnih.gov
RiseIncreased. nih.govnih.gov
Propeller TwistIncreased. nih.govnih.gov

Molecular Docking with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in understanding the molecular basis of recognition and in drug discovery. ui.ac.id Docking studies have been performed to investigate the interactions of 2,4-dithiouracil with various target proteins. nih.govnih.gov

These simulations can identify potential binding sites on a protein and characterize the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the complex. nih.gov For this compound, the sulfur atoms introduce unique properties for protein recognition compared to uridine. They can act as soft nucleophiles and may form different types of non-covalent interactions with amino acid residues in a protein's binding pocket. For example, docking calculations of 2,4-dithiouracil have been performed against proteins from pathogens like Bacillus subtilis, Escherichia coli, and Candida albicans, providing insights into its potential as an anti-infective agent. nih.govnih.gov The results of such docking studies can guide the design of more potent and selective inhibitors or molecular probes.

Table 4: Summary of Molecular Docking Applications

ApplicationMethodologyKey Insights
Binding Site IdentificationComputational docking of the ligand into the protein's active or allosteric sites.Predicts the most probable binding location and conformation of 2,4-dithiouracil/uridine. nih.govnih.gov
Interaction AnalysisAnalysis of non-covalent interactions (H-bonds, hydrophobic, van der Waals) in the docked complex.Reveals key amino acid residues involved in binding and the role of the thio-groups. nih.gov
Target ExplorationDocking against various proteins to explore potential biological targets.Studies have explored interactions with pathogenic proteins. nih.govnih.gov

Functional Consequences of 2,4 Dithiouridine Modifications in Biological Processes

Role in Transfer RNA (tRNA) Function and Protein Translation

The modification of uridine (B1682114) to 2-thiouridine (B16713) (s²U) at the wobble position (position 34) of the tRNA anticodon is a critical determinant of translational efficiency and accuracy.

The substitution of oxygen with sulfur at the C2 position of uridine significantly influences the physicochemical properties of the nucleoside, which in turn affects codon-anticodon pairing. The 2-thio group stabilizes the C3'-endo conformation of the ribose sugar, a feature characteristic of A-form RNA helices. nih.gov This pre-structuring of the anticodon loop enhances the stacking interactions and stabilizes the codon-anticodon duplex. asm.orgnih.gov

Specifically, 2-thiouridine promotes strong Watson-Crick base pairing with adenosine (B11128) (A) in the third position of the mRNA codon and restricts the "wobble" pairing with guanosine (B1672433) (G). nih.gov This restriction is crucial for the accurate decoding of codon boxes that are shared by more than one amino acid. For instance, tRNAs for Lysine and Glutamic acid, which possess s²U derivatives, must efficiently recognize NNA codons while discriminating against NNG codons to prevent mistranslation. asm.org In contrast, studies on synthetic RNA duplexes have shown that the presence of 4-thiouridine (B1664626) (s⁴U) is destabilizing compared to an unmodified uridine when paired with adenosine. nih.gov

Table 1: Comparative Thermal Melting Temperatures (Tm) of RNA Duplexes
RNA Duplex (Pentamer)ModificationMelting Temperature (Tm) in °C
Gs²UUUC:GmAmAmAmCm2-thiouridine (s²U)30.7
GUUUC:GmAmAmAmCmUnmodified Uridine (U)19.0
Gs⁴UUUC:GmAmAmAmCm4-thiouridine (s⁴U)14.5

This table presents data from UV thermal melting studies on pentamer RNA duplexes, demonstrating the stabilizing effect of 2-thiouridine and the destabilizing effect of 4-thiouridine compared to unmodified uridine. nih.gov

The stability of the codon-anticodon interaction is paramount for maintaining the correct translational reading frame. The increased stability conferred by the s²U modification at the wobble position helps to anchor the peptidyl-tRNA in the ribosomal P-site, thereby preventing slippage and frameshifting events. asm.org Mutants lacking the 2-thio modification exhibit a significant increase in frameshifting, a common outcome for various tRNA modification defects. This underscores the role of s²U in ensuring the ribosome progresses along the mRNA in the correct triplet sequence. asm.org

The process of attaching the correct amino acid to its corresponding tRNA, known as aminoacylation, is catalyzed by aminoacyl-tRNA synthetases (aaRSs). The specificity of this reaction, often referred to as the "second genetic code," relies on the synthetase recognizing specific identity elements on the tRNA. nih.govresearchgate.net For certain tRNAs, such as those for Glutamine, Glutamate, and Lysine in Escherichia coli, the 2-thiouridine derivative in the anticodon acts as a positive identity determinant for their cognate synthetases. nih.govacs.org

The exocyclic sulfur atom at the C2 position is directly involved in the recognition process. oup.com Studies have shown that the 2-thio group can improve the binding affinity of the tRNA to its synthetase by as much as 10-fold compared to an unmodified transcript. nih.gov This enhanced recognition and binding contributes to more efficient aminoacylation kinetics, ensuring a sufficient supply of correctly charged tRNAs for protein synthesis. nih.govnih.gov

Proper decoding on the ribosome requires the tRNA to bind effectively to the ribosomal A-site. The conformational rigidity and enhanced pairing stability provided by the s²U modification significantly improves the tRNA's ability to bind to the ribosome. asm.orgasm.org This stronger binding ensures that the tRNA is correctly positioned for peptide bond formation and subsequent translocation steps. A single atom substitution of oxygen to sulfur (O→S) at the C2 position of uridine has been shown to be sufficient to confer enhanced ribosome binding. asm.org

While not a naturally occurring modification within the anticodon for decoding, 4-thiouridine has been utilized experimentally as an intrinsic photoreactive probe. When incorporated into tRNA, s⁴U can be cross-linked to ribosomal components upon UV irradiation, which has helped to map the contact points between tRNA and the ribosome during translation. jenabioscience.com

Codon usage bias refers to the unequal frequency of synonymous codons for a given amino acid in a genome. wikipedia.org Organisms often match the abundance of tRNAs to the usage of their cognate codons, particularly for highly expressed genes. nih.govnih.gov The presence of s²U-modified tRNAs, which are specialized for decoding NNA/G codons, is directly linked to the efficient translation of genes that are rich in these specific codons. nih.gov This allows for a layer of translational regulation where the expression of certain groups of proteins can be fine-tuned based on the availability of modified tRNAs. berkeley.edu A lack of 2-thiolation can lead to translational inefficiency for these codons, potentially altering the proteome, especially under specific growth conditions or stress. nih.gov

Involvement in Cellular Stress Responses

Thiolated nucleosides, including both 2-thiouridine and 4-thiouridine, have been implicated in cellular stress responses. The lack of s²U in yeast has been shown to cause hypersensitivity to various stressors, including oxidative stress. nih.gov

More directly, the application of 4-thiouridine to cells has been demonstrated to induce a nucleolar stress response. nih.govnih.gov At elevated concentrations (typically >50 µM), 4sU inhibits the synthesis and processing of ribosomal RNA (rRNA). nih.govplos.org This disruption of ribosome biogenesis triggers a stress pathway characterized by the translocation of nucleolar proteins like nucleophosmin (B1167650) (NPM1) and the induction of the tumor suppressor protein p53, which can lead to an inhibition of cell proliferation. nih.govnih.gov This highlights a potential role for thiolated uridine derivatives in sensing or mediating cellular stress pathways linked to ribosome integrity and function.

Table 2: Effect of 4-Thiouridine (4sU) Concentration on rRNA Synthesis
4sU ConcentrationEffect on 47S rRNA ProductionAssociated Cellular Response
≤ 10 µMMinimal inhibitionSuitable for nascent rRNA analysis
50 µM~50% reductionInduction of nucleolar stress
> 50 µM> 75% reductionp53 stabilization, inhibition of proliferation

This table summarizes findings on how different concentrations of 4-thiouridine affect the production of the primary 47S ribosomal RNA transcript and trigger a cellular stress response. nih.govnih.gov

Oxidative Stress and Desulfuration Processes

Under conditions of oxidative stress, the 2-thiouridine modification in transfer RNA (tRNA) is susceptible to desulfuration, a process that can significantly impact tRNA function and cellular homeostasis. The sulfur atom in the 2-thiouridine moiety is a primary target for reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).

The desulfuration of 2-thiouridine (s²U) can lead to the formation of two primary products: uridine (U) and 4-pyrimidinone nucleoside (H²U). The dominant product can be influenced by the pH of the environment. Studies have shown that in vitro, s²U in an RNA strand is predominantly desulfured by H₂O₂ to 4-pyrimidinone nucleoside. This conversion to H²U-RNA results in a significantly lower binding affinity for its complementary strand and can even lead to strand scission under certain conditions. This loss of binding affinity can impair the biological function of tRNA, disrupting the fidelity of protein translation.

Research has demonstrated that the desulfuration process is not limited to in vitro experiments. In eukaryotic cells, such as baker's yeast and human cell lines, exposure to oxidative stress has been shown to induce the desulfuration of 5-substituted 2-thiouridines located at the wobble position of the anticodon in specific tRNAs. This oxidative damage can disrupt the enzymatic modification pathway and impair the function of these tRNAs, thereby altering the translation of genetic information.

Table 1: Products of 2-Thiouridine Desulfuration under Oxidative Stress

Original Nucleoside Oxidizing Agent Major Desulfuration Products Consequence

Adaptation to Environmental Temperatures

The 2-thiouridine modification is a critical adaptation for organisms living in extreme temperatures, particularly thermophiles. The presence of the 2-thio group contributes significantly to the thermostability of tRNA molecules, ensuring their proper folding and function at elevated temperatures.

The stabilization is achieved through the influence of the sulfur atom on the sugar pucker conformation of the ribose. The 2-thio group favors a C3'-endo sugar conformation, which preorganizes the RNA single strand into an A-form helical geometry. oup.com This preorganization reduces the entropic penalty of hybridization, leading to more stable RNA duplexes. nih.gov

A derivative of 2-thiouridine, 2-thioribothymidine (s²T), found at position 54 in the T-loop of tRNAs from extreme thermophiles, is particularly important for this thermal stabilization. oup.comnih.gov The replacement of the 2-thio group with a keto group in tRNA can lower the melting temperature (Tm) by as much as 20°C. oup.com Studies on model RNA duplexes have shown that the presence of a single s²U modification can increase the melting temperature by over 11°C compared to an unmodified duplex. oup.comnih.gov This enhanced stability is crucial for maintaining the integrity of the translational machinery in thermophilic organisms. nih.govresearchgate.net

The biosynthesis of 2-thioribothymidine is itself temperature-dependent in some thermophiles, with the content of s²T increasing as the cultivation temperature rises. nih.govresearchgate.net This suggests a regulated mechanism to adapt the tRNA pool to environmental temperature changes.

Table 2: Effect of 2-Thiouridine on RNA Duplex Melting Temperature (Tm)

RNA Duplex Melting Temperature (Tm) in °C
Unmodified Control 19.0 nih.gov
Containing 2-Thiouridine (s²U) 30.7 nih.gov

Potential Regulatory Roles in Gene Expression and RNA Metabolism

Beyond its structural roles, the 2-thiouridine modification has the potential to regulate gene expression and RNA metabolism through its influence on RNA hybridization and interactions with enzymes.

Influence on RNA Hybridization

As mentioned previously, the 2-thiouridine modification significantly enhances the stability of RNA duplexes. nih.gov This stabilizing effect is primarily entropic in origin, stemming from the preorganization of the single-stranded RNA containing s²U. nih.gov By favoring the C3'-endo sugar pucker, the s²U modification reduces the conformational flexibility of the single strand, making it more readily available for hybridization. oup.comnih.gov

This enhanced hybridization affinity has profound implications for the accuracy and efficiency of codon-anticodon recognition during protein synthesis. The s²U modification at the wobble position (position 34) of the tRNA anticodon facilitates Watson-Crick base pairing with adenosine (A) in the mRNA codon while restricting wobble pairing with guanosine (G). nih.gov This ensures a more precise decoding of the genetic message and helps to prevent frameshifting errors during translation.

Modulation of Ribonucleases

The presence of modified nucleosides, including thiouridines, can modulate the activity of ribonucleases (RNases), enzymes that degrade RNA. While direct studies on the interaction of 2,4-dithiouridine with ribonucleases are scarce, research on other thiolated uridines provides valuable insights.

For instance, studies using 4-thiouridine-containing oligonucleotides have shown that the modification can influence the binding and activity of RNase A. acs.org Depending on its position within the oligonucleotide, 4-thiouridine can either lead to inhibition of the enzyme or act as a substrate. acs.org This suggests that the thio-modification can alter the recognition of the RNA substrate by the ribonuclease, thereby modulating the rate of RNA degradation.

Given that 2-thiouridine alters the local conformation and hybridization properties of RNA, it is plausible that it could similarly affect the interaction with ribonucleases. By stabilizing RNA structures, the 2-thiouridine modification could potentially protect RNA from degradation by certain RNases, thus influencing RNA turnover and metabolism. Further research is needed to fully elucidate the specific effects of 2-thiouridine on the activity of various ribonucleases.

Analytical Methodologies for the Detection and Characterization of 2,4 Dithiouridine

Mass Spectrometry (MS)-based Approaches

Mass spectrometry has become an indispensable tool for the analysis of nucleosides and oligonucleotides due to its high sensitivity and ability to provide precise molecular weight information and structural details through fragmentation analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nucleoside Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of modified nucleosides in complex biological samples. protocols.iomdpi.com This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

The general workflow for LC-MS/MS analysis of nucleosides involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation, typically using a C18 reverse-phase column. protocols.io The separated nucleosides are then introduced into the mass spectrometer.

In the context of 2,4-dithiouridine analysis, a specific LC-MS/MS method would be developed. The separation would be optimized to resolve this compound from other canonical and modified nucleosides. The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion corresponding to this compound and then monitoring for specific product ions generated through collision-induced dissociation (CID). The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond, resulting in the formation of a protonated nucleobase and a sugar moiety. researchgate.net For this compound, the expected fragmentation would yield a characteristic dithiouracil (B10097) base fragment. The specific mass transitions for this compound would be determined using a synthesized standard. A sensitive LC-MS/MS method was developed for the quantification of a nucleoside analog in rat plasma with a limit of quantification estimated at 100 pg/mL, demonstrating the high sensitivity achievable with this technique. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Nucleoside Analysis

Parameter Typical Value/Condition
Chromatography
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.8 mL/min
Gradient Optimized for separation of nucleosides
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligonucleotides

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large, thermally labile biomolecules like oligonucleotides. nih.govsigmaaldrich.com It allows for the determination of the molecular weight of intact oligonucleotides containing modifications such as this compound.

For the analysis of an oligonucleotide containing this compound, the sample is first desalted to remove any adducts that could interfere with the analysis. springernature.com The oligonucleotide is then introduced into the ESI source, where it is ionized to produce a series of multiply charged ions. The mass spectrometer measures the mass-to-charge (m/z) ratio of these ions. The resulting spectrum can be deconvoluted to determine the accurate molecular weight of the oligonucleotide. sigmaaldrich.com The presence of this compound would result in a predictable mass shift compared to an unmodified oligonucleotide, allowing for the confirmation of its incorporation. ESI-MS can be coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures of oligonucleotides. umich.edu

Stable Isotope Labeling for De Novo Modification Discovery and Artifact Identification

Stable isotope labeling is a powerful strategy for the discovery of novel RNA modifications and for distinguishing genuine modifications from potential artifacts introduced during sample preparation or analysis. wikipedia.orgeurisotop.com This technique involves growing cells in a medium containing a stable isotope-labeled precursor, which is then incorporated into newly synthesized RNA.

In the context of discovering this compound, cells could be grown in media containing ¹⁵N-labeled or ¹³C-labeled precursors. RNA would then be isolated, digested into nucleosides, and analyzed by LC-MS. The presence of a nucleoside with a mass shift corresponding to the incorporation of the stable isotope would indicate that it is a bona fide cellular component. For example, a study on the direct determination of pseudouridine (B1679824) in RNA utilized in vivo deuterium (B1214612) (D) labeling of uridines. acs.org A similar approach could be adapted for sulfur-containing nucleosides by using precursors labeled with heavy isotopes of sulfur (³⁴S). This method is highly effective for identifying previously uncharacterized modifications and for validating their biological origin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including modified nucleosides like this compound. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its complete three-dimensional structure.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR experiments are fundamental for determining the structure of organic compounds. rsc.orgudel.edu For this compound, these experiments would confirm the presence and connectivity of the ribose sugar and the dithiouracil base.

The ¹H NMR spectrum would show distinct signals for each proton in the molecule. rsc.orghmdb.cahmdb.caresearchgate.net The chemical shifts and coupling constants of the ribose protons (H1', H2', H3', H4', H5', and H5'') would confirm the furanose ring structure and its conformation. The protons on the dithiouracil base (H5 and H6) would also have characteristic chemical shifts. A study on 4-thio-2'-deoxyuridine (B1622106) derivatives showed that the imino proton (N-H) signal appears at a significantly downfield chemical shift (around 13 ppm), providing a distinct marker for thionucleosides. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. rsc.orgudel.edu Each carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons in the dithiouracil base would be particularly informative. The substitution of oxygen with sulfur at the C2 and C4 positions would cause a significant downfield shift for these carbons compared to uridine (B1682114). For instance, the ¹³C NMR spectrum of 2-thiouridine (B16713) shows a signal for the C2 carbon at approximately 176.54 ppm. chemicalbook.com A similar downfield shift would be expected for the C4 carbon in this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on related compounds)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Ribose
C1' ~5.8 - 6.0 ~90 - 95
C2' ~4.0 - 4.5 ~70 - 75
C3' ~4.0 - 4.5 ~70 - 75
C4' ~4.0 - 4.5 ~80 - 85
C5' ~3.5 - 4.0 ~60 - 65
Dithiouracil Base
C2 - >175
C4 - >185
C5 ~5.5 - 6.0 ~105 - 110
C6 ~7.5 - 8.0 ~140 - 145

¹⁵N NMR for Specific Identification of Thiouridine Imino Resonances

¹⁵N NMR spectroscopy is a highly specific technique for probing the nitrogen atoms within a molecule. huji.ac.ilwikipedia.org While less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, it can provide invaluable information, particularly for identifying the imino protons in thiouridines. reddit.comyoutube.com

The chemical shift of a nitrogen atom is highly sensitive to its chemical environment, including its hybridization state and involvement in hydrogen bonding. In this compound, the N3 nitrogen is part of an imino group. The ¹⁵N chemical shift of this nitrogen would be characteristic of a thiated pyrimidine (B1678525) ring. By using 2D ¹H-¹⁵N correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence), a direct correlation between the N3 imino proton and the N3 nitrogen can be established, providing unambiguous identification of this specific resonance. This is particularly useful in the context of RNA oligonucleotides where imino proton signals can be crowded. The application of ¹⁵N NMR has been demonstrated to be a powerful tool for investigating the structure of nitrogen-containing heterocycles. wikipedia.org

Applications in Studying RNA Duplexes and Conformation

The incorporation of this compound, and more commonly its constituent isomers 2-thiouridine (s²U) and 4-thiouridine (B1664626) (s⁴U), into synthetic RNA oligonucleotides serves as a powerful tool for investigating the structure, stability, and conformation of RNA duplexes. The thio-modification introduces distinct biophysical properties that influence RNA structure and function.

Research has shown that the 2-thio modification on uridine (s²U) significantly enhances the conformational rigidity of the nucleoside. nih.gov It preferentially adopts a C3'-endo sugar pucker, a conformation characteristic of A-form RNA helices. nih.govimpb.ru This pre-organization of the single-stranded RNA into an A-form geometry reduces the entropic cost of hybridization, thereby stabilizing the resulting RNA duplex. acs.org This stabilization effect has been confirmed through various biophysical studies, which demonstrate that s²U reinforces the A-form geometry in single-stranded RNA and influences the conformation of adjacent nucleotides. nih.gov

Circular dichroism (CD) spectroscopy has been employed to confirm the A-form helical conformation of RNA containing these modified nucleosides. oup.comnih.govnih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D ROESY experiments, provides detailed structural insights, confirming the conformational preferences and stacking interactions within the duplex. oup.comnih.govnih.gov These studies collectively indicate that while 2-thiolation promotes a more ordered, A-RNA-like structure, 4-thiolation leads to a less stable duplex. impb.ru

Chromatographic Techniques

Anion-Exchange HPLC for Oligonucleotide Purification

Anion-exchange high-performance liquid chromatography (AEX-HPLC) is a fundamental technique for the analysis and purification of synthetic oligonucleotides, including those containing this compound. atdbio.com This method separates molecules based on their net negative charge. atdbio.com The phosphodiester backbone of an oligonucleotide is polyanionic, and the total charge is proportional to the length of the chain. atdbio.com

In AEX-HPLC, the stationary phase consists of a positively charged resin. ymcamerica.com The oligonucleotide sample is loaded onto the column, and elution is achieved by applying a gradient of increasing salt concentration. ymcamerica.comelementlabsolutions.com Shorter, less negatively charged oligonucleotides elute first, followed by the longer, more highly charged full-length product. atdbio.com This technique is highly effective at separating the desired product from shorter failure sequences (n-1) and longer addition products (n+1), which are common impurities in solid-phase oligonucleotide synthesis. chromatographytoday.com

A significant advantage of AEX-HPLC is its ability to purify oligonucleotides that form strong secondary structures. atdbio.com By performing the chromatography at an elevated pH (e.g., pH 12), hydrogen bonds are disrupted, denaturing the secondary structures and allowing for separation based primarily on chain length. atdbio.com Polymer-based columns are often used for this purpose due to their stability at high pH. atdbio.com The high resolving power of AEX-HPLC makes it an indispensable tool for obtaining high-purity this compound-modified oligonucleotides for subsequent biophysical and structural studies. chromatographytoday.comresearchgate.net

Reverse-Phase Chromatography for Desalting

Following purification by methods like anion-exchange HPLC, which utilizes high salt concentrations for elution, the oligonucleotide sample must be desalted. Reverse-phase chromatography (RPC) is a widely used and effective technique for this purpose. ualberta.ca This method separates molecules based on their hydrophobicity. sigmaaldrich.com

The stationary phase in RPC is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles functionalized with alkyl chains (e.g., C8 or C18). researchgate.net The oligonucleotide, being more hydrophobic than the salt ions, is retained on the column while the salt is washed away with an aqueous mobile phase. ualberta.ca The desalted oligonucleotide is then eluted using a mobile phase with a higher concentration of an organic solvent, such as acetonitrile. researchgate.net

This technique is not only crucial for removing salts that could interfere with downstream applications but also for removing other hydrophobic impurities, such as residual protecting groups from the synthesis. atdbio.com The use of volatile buffers, like triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate, in the mobile phase is common, as they can be easily removed by lyophilization, yielding the pure, desalted oligonucleotide. ualberta.ca

Spectrophotometric Methods

UV Thermal Melting Studies for Duplex Stability

UV thermal melting is a cornerstone technique for assessing the thermodynamic stability of RNA duplexes, including those modified with this compound. uni-frankfurt.despringernature.com This method relies on the hyperchromic effect, which is the increase in UV absorbance observed when a double-stranded nucleic acid dissociates into single strands upon heating. uni-frankfurt.de The base stacking in a duplex structure quenches UV absorption; as the duplex "melts," this stacking is lost, leading to a rise in absorbance. uni-frankfurt.de

By monitoring the UV absorbance at a specific wavelength (typically 260 nm) as a function of temperature, a sigmoidal melting curve is generated. uni-frankfurt.de The midpoint of this transition, where 50% of the duplexes are dissociated, is defined as the melting temperature (Tₘ). uni-frankfurt.de A higher Tₘ value indicates greater duplex stability.

This technique has been instrumental in quantifying the impact of thiouridine modifications. Studies have consistently shown that the presence of 2-thiouridine in an RNA duplex leads to a significant increase in Tₘ compared to the unmodified duplex, while 4-thiouridine results in a decrease in Tₘ. oup.comnih.govnih.gov These experiments provide critical thermodynamic data (enthalpy and entropy) that help elucidate the forces governing RNA duplex formation and the structural consequences of nucleoside modification. uni-frankfurt.despringernature.com

Table 1: Thermal Melting Temperatures (Tₘ) of RNA Duplexes

Duplex CompositionTₘ (°C)Reference
Unmodified Uridine19.0 nih.govnih.gov
2-Thiouridine (s²U)30.7 nih.govnih.gov
4-Thiouridine (s⁴U)14.5 nih.govnih.gov

This interactive table summarizes the melting temperatures of RNA pentamer duplexes, highlighting the stabilizing effect of 2-thiouridine and the destabilizing effect of 4-thiouridine.

UV-Visible Spectrophotometry for Modified Nucleosides

UV-visible spectrophotometry is a fundamental analytical method used for the detection and characterization of modified nucleosides like this compound. The aromatic nature of nucleobases results in characteristic UV absorption spectra. nih.gov Chemical modifications to the base can alter these spectral properties, providing a basis for detection. mdpi.com

The introduction of a sulfur atom at the 4-position of the pyrimidine ring in 4-thiouridine causes a significant red-shift in the UV absorption maximum compared to uridine. nih.gov Native 4-thiouridine exhibits a distinct absorbance maximum around 330-340 nm, a wavelength where canonical nucleosides have minimal absorbance. nih.govnih.gov This unique spectral property allows for the selective detection and quantification of s⁴U-containing RNA fragments, for example, in HPLC eluates. nih.gov

Furthermore, the reactivity of the thiol group can be exploited for analysis. Chemical treatment, for instance with iodoacetamide (B48618), leads to alkylation of the sulfur atom, which in turn causes a shift in the UV spectrum. This change can be monitored spectrophotometrically to study reaction kinetics or confirm the presence of the modification. nih.gov The distinct spectral signatures of thionucleosides are therefore invaluable for their identification and for monitoring their presence in various analytical procedures. mdpi.comresearchgate.net

Enzymatic Digestion and Sequencing Approaches

The precise identification and placement of this compound within an RNA sequence are paramount to understanding its functional implications. Methodologies for pinpointing this modification often rely on a combination of enzymatic digestion to deconstruct the RNA polymer into manageable fragments, followed by sophisticated sequencing and analytical techniques. These approaches are largely adapted from methods developed for other thiolated nucleosides, such as 4-thiouridine (s⁴U) and 2-thiouridine (s²U).

Enzymatic digestion is a critical preparatory step that involves the use of endonucleases, such as RNase T1 or RNase A, to cleave the RNA molecule at specific sites. This process yields a pool of smaller oligonucleotides. acs.org The resulting fragments, some of which contain the this compound modification, are then amenable to analysis by high-resolution methods like mass spectrometry. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of the digested fragments. researchgate.netnih.gov In this approach, the oligonucleotide mixture is first separated by liquid chromatography. Subsequently, the mass spectrometer measures the mass-to-charge ratio of each fragment. The presence of this compound in a fragment results in a predictable mass shift compared to an unmodified fragment containing only the canonical uridine. For unambiguous identification and sequencing, the isolated fragments are further fragmented within the mass spectrometer (tandem MS or MS/MS), and the resulting product ions provide sequence-specific information, allowing for the precise localization of the modified nucleoside. acs.orgresearchgate.net

Another powerful strategy involves chemical derivatization of the thiol groups in this compound, which introduces a tag or induces a specific signature during sequencing. researchgate.netresearchgate.net For instance, thiol-reactive compounds like iodoacetamide (IAA) can be used to alkylate the sulfur atoms. researchgate.netresearchgate.net This chemical modification can be detected directly by mass spectrometry or can cause misincorporation (e.g., a U-to-C transition) during reverse transcription. researchgate.net When coupled with next-generation sequencing (NGS), this method, known as thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq), allows for the transcriptome-wide mapping of thiolated uridines. researchgate.net While developed for s⁴U, the principle is directly applicable to the two thiol groups in this compound.

The table below summarizes the key enzymatic and sequencing methodologies used for the characterization of thiolated uridines, which are foundational for the analysis of this compound.

MethodologyPrincipleKey Reagents/InstrumentsOutput
Enzymatic Digestion + LC-MS/MS RNA is cleaved into smaller fragments by nucleases. LC separates the fragments, and MS/MS identifies the mass and sequence of the fragments, pinpointing the mass shift caused by the modification.RNase T1, RNase A; Liquid Chromatograph, Tandem Mass SpectrometerPrecise localization and identification of the modified nucleoside within short RNA fragments.
Chemical Derivatization + Sequencing (e.g., SLAM-seq) Thiol groups are alkylated with a chemical agent (e.g., iodoacetamide). This modification leads to a specific base change (U-to-C) during reverse transcription, which is then detected by next-generation sequencing.Iodoacetamide (IAA); Reverse Transcriptase, Next-Generation SequencerHigh-throughput, transcriptome-wide mapping of modification sites.

Detailed research findings have validated these approaches for similar modifications. For example, the analysis of E. coli tRNA has successfully used nuclease digestion with RNase T1 followed by LC-MS/MS analysis to identify and locate s⁴U-containing fragments. researchgate.net Similarly, the specific reaction of iodoacetamide with s⁴U has been extensively characterized by UV-visible spectrophotometry and mass spectrometry, confirming the formation of a stable derivative that facilitates its detection. researchgate.net These established protocols provide a robust framework for the specific detection and characterization of this compound in any given RNA molecule.

Synthetic Strategies for 2,4 Dithiouridine and Its Analogues for Research Applications

Chemical Synthesis of 2,4-Dithiouridine Nucleosides

The chemical synthesis of this compound nucleosides typically involves the construction of the thiouracil base and its subsequent coupling with a protected ribose sugar, or modification of a pre-formed uridine (B1682114) nucleoside.

Established Synthetic Routes for Thio-substituted Uracil (B121893) Derivatives

Established synthetic routes for thio-substituted uracil derivatives, including this compound, often involve the thionation of the corresponding oxygen atoms in the uracil ring. For the synthesis of this compound, a common approach involves starting from a protected uridine or a 2-thiouridine (B16713) precursor.

The synthesis of 4-thiouracil, a related compound found in 4-thiouridine (B1664626), can involve the reaction of 4-chlorouracil with thiourea. tu.edu.ye

Challenges and Advances in Site-Specific Incorporation into Oligonucleotides

Site-specific incorporation of modified nucleosides like this compound into oligonucleotides presents specific challenges, primarily related to the compatibility of the modified nucleoside's functional groups with standard oligonucleotide synthesis chemistry and the potential for side reactions.

For 2-thiouridine (s²U), a related modification, difficulties in site-specific incorporation into oligoribonucleotides have been noted, mainly due to synthetic challenges. oup.com Early attempts using standard automated solid-phase phosphoramidite (B1245037) methods without base protection were unsuccessful. oup.com This difficulty can be overcome by using tert-butyl hydroperoxide instead of the conventional I₂/water for the oxidation step in solid-phase oligonucleotide synthesis. oup.com While this applies specifically to 2-thiouridine, similar considerations regarding oxidation and compatibility with phosphoramidite chemistry are relevant for this compound.

The incorporation of modified nucleosides, including thiolated ones, into RNA is important for various applications such as antisense therapeutics, RNA interference, and microarray screening. nih.gov The presence of sulfur at position 2 of uridine has been shown to significantly improve binding and selectivity in oligonucleotide hybridization to RNA. nih.gov Advances in oligonucleotide synthesis, such as the use of β-cyanoethyl phosphoramidite chemistry, are employed for the synthesis of oligonucleotides containing modified nucleosides. nih.gov

Site-specific profiling methods for modified bases like 4-thiouridine (s⁴U) in tRNA using high-throughput sequencing technologies have been developed, although site-specific profiling remains challenging. acs.org Methods involving the alkylation of s⁴U have demonstrated utility in site-specific profiling. acs.org

Synthesis of Labeled this compound for Mechanistic Studies

The synthesis of labeled this compound is crucial for mechanistic studies aimed at understanding its behavior in biological systems, its interactions with enzymes and other biomolecules, and its metabolic fate. Labeling can involve the incorporation of isotopes (e.g., ¹⁴C, ³²P, ³⁵S) or the attachment of reporter groups (e.g., fluorescent tags, biotin).

While specific details on the synthesis of isotopically labeled this compound were not extensively found in the search results, the general principles of nucleoside labeling would apply. This typically involves synthesizing the modified base or nucleoside using labeled precursors at appropriate steps in the synthetic route. For instance, using a sulfur source enriched with ³⁵S during the thionation step would yield [³⁵S]-2,4-dithiouridine. Similarly, incorporating a ¹⁴C-labeled precursor in the synthesis of the uracil ring or the ribose sugar would lead to [¹⁴C]-2,4-dithiouridine.

For reporter group labeling, functional handles can be introduced into the this compound structure during synthesis, allowing for subsequent conjugation with fluorescent dyes, biotin, or other probes. These labeled analogues can then be used in various assays, such as binding studies, cellular uptake experiments, and metabolic tracking, to elucidate the mechanistic details of this compound's interactions and transformations.

Studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability utilize synthesized modified nucleosides and oligonucleotides containing these modifications, highlighting the importance of synthetic access to modified nucleosides for mechanistic and structural investigations. oup.comnih.gov

Development of this compound Analogues as Molecular Probes

The development of this compound analogues as molecular probes involves synthesizing derivatives with modifications to the base, sugar, or phosphate (B84403) moieties while retaining or enhancing desirable properties for specific research applications. These analogues can serve as tools to study biological processes, identify targets, or investigate reaction mechanisms.

Nucleoside analogues, including those with modifications to the thiouracil base, are of significant interest as molecular probes and potential therapeutic agents. ontosight.ai For example, 2',3'-Didehydro-2',3'-dideoxy-4-thiouridine is a nucleoside analogue featuring a thiouridine base and modifications in the sugar moiety, highlighting the potential for structural variations to create analogues with unique properties. ontosight.ai Such analogues can be used in molecular biology for sequencing technologies and as probes for understanding nucleic acid structures and functions. ontosight.ai

The development of 4-thiouridine derivatives with prodrug functionalization for RNA metabolic labeling is an example of creating analogues for specific research applications. researchgate.net These prodrugs are designed to improve cell permeation and labeling efficiency by bypassing the initial phosphorylation step. researchgate.net This demonstrates how modifications to the phosphate group or the addition of lipophilic groups can be used to enhance the utility of thiouridine analogues as probes for studying RNA dynamics.

Furthermore, 4-thiouridine itself acts as a photoreactive (crosslinking) uridine analogue that can be incorporated into RNA structures and used for RNA analysis, including RNA-RNA cross coupling and RNA labeling. fishersci.fisigmaaldrich.com This intrinsic photoreactivity makes it a valuable molecular probe. The substitution of uridine by 4-thiouridine in Escherichia coli RNA has been demonstrated, allowing for its use in ribosome structural analysis through photoactivated cross-linking. nih.gov

The synthesis of novel thiouracil derivatives, such as 2-thiouracil-5-sulfonamides, for biological evaluation also falls under the umbrella of developing analogues with modified structures for potential research or therapeutic applications. mdpi.com

Biological and Biomedical Implications of 2,4 Dithiouridine Research

Impact on RNA Therapeutics and Gene Editing

Modified nucleosides, such as thiouridines, are being investigated for their potential to enhance the properties of synthetic messenger RNA (mRNA) used in therapeutics and gene editing technologies like CRISPR-Cas9. Chemical modifications in synthetic mRNA can improve stability and reduce stimulation of the innate immune system, which are crucial for in vivo therapeutic applications. nih.govmdpi.com

While 2,4-dithiouridine specifically is less studied in this context compared to 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U), studies on s²U and s⁴U provide insights into how sulfur modifications can impact RNA structure and function, which is relevant to the broader class of thiouridines. For instance, s²U has been shown to stabilize the 3'-endo sugar conformation in nucleosides and dinucleotides, and this stabilization can propagate to adjacent uridines, enhancing the stacking stability of RNA in an A-form geometry. oup.com This structural influence could potentially affect the efficiency and specificity of RNA-based therapeutics.

The use of modified nucleosides in RNA therapeutics and gene editing leverages the cell's own machinery. For example, RNA editing, a post-transcriptional process, can be guided by engineered RNA molecules to correct disease-causing mutations without permanently altering the DNA genome. drugdiscoverynews.compharmasalmanac.com While the primary enzymes involved in human RNA editing are adenosine (B11128) deaminases acting on RNA (ADARs), which convert adenosine to inosine, the study of other modified nucleosides like thiouridines contributes to the broader understanding of how RNA modifications can influence RNA-protein interactions and cellular processes relevant to therapeutic interventions. pharmasalmanac.com

Potential as Antiviral Agents and Antitumor Activities

Thiouridines and their derivatives have demonstrated potential as antiviral and antitumor agents by interfering with nucleic acid synthesis and replication.

Studies have shown that 2-thiouridine (s²U) exhibits broad-spectrum antiviral activity against various positive-strand RNA viruses, including dengue virus (DENV), Chikungunya virus (CHIKV), and SARS-CoV-2. hokudai.ac.jppnas.org Research indicates that s²U can inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral genome replication and transcription. hokudai.ac.jppnas.org Dose-response studies have illustrated the inhibitory effect of s²U on viral protein expression and replication in infected cells. hokudai.ac.jp

Nucleoside analogs, including those with thiouridine modifications, have been explored for their antitumor properties. These compounds can interfere with DNA synthesis and induce apoptosis in cancer cells. ontosight.aiontosight.aimedchemexpress.com While this compound itself is less frequently cited in readily available research concerning direct antitumor activity compared to other thiouridine derivatives like 4-thio-2'-deoxyuridine (B1622106), the activity observed in related compounds suggests a potential for this compound or its analogs in cancer research. For instance, 4-thio-2'-deoxyuridine has shown activity against certain cancer cell lines and is considered a purine (B94841) nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies. ontosight.aimedchemexpress.commedchemexpress.com This activity is thought to rely on mechanisms such as the inhibition of DNA synthesis. ontosight.aimedchemexpress.com

Furthermore, some studies have investigated the antitumor activity of tRNA-derived fragments and tRNA halves, noting that chemical modifications within these molecules, such as 4-thiouridine modification, can impact their bioactivity against cancer cells. nih.gov While one study indicated that 4-thiouridine modification did not enhance the cytotoxic effects of a specific tRNA fragment mimic against colorectal cancer cells, this research highlights the ongoing investigation into the role of thiouridine modifications in the context of potential cancer therapeutics derived from natural sources. nih.gov

Research into nucleoside analogs, including thiouridines, continues to explore their efficacy, safety, and mechanisms of action for both antiviral and anticancer applications. ontosight.ai

Considerations for Prebiotic Chemistry and RNA World Hypotheses

The role of modified nucleotides, including thiouridines, is considered in the context of prebiotic chemistry and the RNA World hypothesis, which posits that RNA was a precursor to modern life, serving as both genetic material and catalyst. researchgate.netcase.edupnas.org

The instability of RNA under hydrolysis presents a challenge for the RNA World hypothesis. researchgate.net However, the potential for alternative or modified nucleotides to exist and function in early Earth conditions is being explored. researchgate.netpnas.org Studies on the prebiotic phosphorylation of 2-thiouridine, a related compound, have shown pathways for the synthesis of its 5'-phosphate, suggesting that hypotheses in which 2-thiouridine was a component of early RNA sequences are synthetically plausible under prebiotic conditions. researchgate.netacs.org This research provides experimental support for a potential prebiotic link between RNA and DNA, as 2'-deoxy-2-thiouridine, derived from 2-thiouridine, has been synthesized under prebiotic conditions and can act as a deoxyribosylating agent. researchgate.net

Modified nucleotides may have played a role in enhancing the catalytic capabilities of early RNA molecules. pnas.org It is proposed that noncanonical ribonucleotides, which would have been present under prebiotic conditions, might have allowed short RNA molecules to possess more versatile folded structures and catalytic functions, potentially decreasing the required RNA length for useful catalytic activity. pnas.org The stabilization of A-U base pairs by modifications like 2-thiouridine could have increased the rate and fidelity of non-enzymatic templated RNA synthesis in a prebiotic setting. pnas.org

The study of the photochemistry of RNA monomers and plausible prebiotic precursors is also relevant, as ultraviolet radiation on early Earth could have influenced the selection and accumulation of the building blocks of life. case.edu While the specific photochemistry of this compound in a prebiotic context is not extensively detailed in the provided results, the broader investigation into the photochemical properties of modified nucleobases contributes to understanding their potential persistence and reactivity under early Earth conditions.

The presence and properties of modified nucleosides like thiouridines in modern biological systems, such as in tRNA where 4-thiouridine is found, also inform these hypotheses by demonstrating that sulfur-substituted nucleotides are biologically relevant and can be incorporated into RNA. wikipedia.org

Future Directions and Emerging Research Avenues

Elucidating the Complete Biosynthetic Pathway of 2,4-Dithiouridine

The complete enzymatic pathway for the synthesis of this compound has yet to be fully elucidated. However, insights can be drawn from the well-characterized biosynthetic pathways of 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U). It is hypothesized that the formation of this compound involves a sequential or concerted action of enzymes responsible for these individual modifications.

The biosynthesis of 2-thiouridine in thermophilic bacteria, for instance, involves the TtuA/TtuB pathway. frontiersin.org This intricate process includes cysteine desulfurases (IscS or SufS), a sulfur carrier protein (TtuB), an activating enzyme for TtuB (TtuC), and the key 2-thiouridine synthetase TtuA. frontiersin.orgnih.gov TtuA, an iron-sulfur protein, is responsible for transferring the sulfur from the thiocarboxylated C-terminus of TtuB to uridine (B1682114). nih.govpnas.org

On the other hand, the biosynthesis of 4-thiouridine is catalyzed by the enzyme ThiI, a member of the PP-loop ATPase superfamily. nih.govnih.gov In many bacteria, ThiI utilizes a cysteine persulfide on a rhodanese-like domain to deliver sulfur. nih.gov However, in some archaea, a different strategy is employed where ThiI uses sulfide as a direct sulfur source, a potential adaptation to sulfide-rich environments. nih.gov

Future research must focus on identifying and characterizing the specific enzymes that catalyze the addition of the second sulfur atom to a mono-thiolated uridine precursor. This will likely involve a combination of genetic, biochemical, and bioinformatic approaches to uncover the missing components of this pathway. Key research questions include whether the 2-thiolation and 4-thiolation events occur in a specific order and whether a single enzyme complex is responsible for both modifications.

In-depth Structural and Functional Studies of this compound-containing Ribonucleoprotein Complexes

The presence of modified nucleosides in RNA is crucial for fine-tuning its structure and function, particularly within ribonucleoprotein (RNP) complexes such as the ribosome. nih.govmpi-cbg.de Thiolated nucleosides, in particular, are known to influence the conformational dynamics and stability of tRNA, which is essential for accurate and efficient protein synthesis. nih.gov The ribosome, a complex RNP, provides the structural framework for translation and catalyzes the formation of peptide bonds. khanacademy.org

The incorporation of this compound into tRNA is expected to have a profound impact on its structure and its interactions within the ribosome. The presence of two sulfur atoms could further rigidify the sugar pucker and enhance the stacking interactions within the anticodon loop, potentially leading to increased thermal stability and improved codon recognition. adelphi.edu

Future research should aim to solve the high-resolution structures of tRNAs and other RNA molecules containing this compound, both alone and in complex with ribosomal subunits or other RNA-binding proteins. Techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable in this regard. Functional studies, including in vitro translation assays and single-molecule fluorescence resonance energy transfer (smFRET) experiments, will be necessary to dissect the precise role of this compound in the dynamics of translation, such as tRNA accommodation, translocation, and reading frame maintenance. pnas.org

Development of Novel Detection and Quantification Methods for this compound in Complex Biological Samples

A significant hurdle in studying this compound is the lack of sensitive and specific methods for its detection and quantification in complex biological samples. Current methods for detecting thiolated nucleosides often rely on chemical derivatization followed by techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). nih.govoup.com However, these methods may not readily distinguish between mono- and di-thiolated species.

Mass spectrometry, in particular, holds great promise for the direct detection and sequencing of RNA modifications. nih.govacs.org The development of novel MS-based workflows, potentially involving specific fragmentation patterns or isotope labeling, will be crucial for unambiguously identifying and quantifying this compound. acs.org Challenges to overcome include the potential for sulfur loss during ionization and the need to differentiate this compound from other modifications with similar masses.

Furthermore, the development of chemical probes or antibodies that specifically recognize the 2,4-dithio-uracil base could enable the development of more accessible and high-throughput detection methods, such as enzyme-linked immunosorbent assays (ELISAs) or specialized gel electrophoresis techniques. nih.gov

Exploration of this compound in Diverse Organisms and its Evolutionary Significance

The distribution of modified nucleosides across the tree of life provides valuable insights into their evolutionary origins and functional importance. While 2-thiouridine is known to be essential for the survival of thermophilic bacteria in high-temperature environments, and 4-thiouridine is found in both bacteria and archaea, the organismal distribution of this compound remains unknown. pnas.orgnih.govresearchgate.net

Future research should involve comprehensive surveys of RNA modifications in a wide range of organisms from all three domains of life, with a particular focus on extremophiles and organisms with unique metabolic capabilities. The discovery of this compound in specific lineages would raise intriguing questions about its evolutionary origins and the selective pressures that led to its emergence.

Understanding the evolutionary history of the enzymes involved in this compound biosynthesis will also be critical. Comparative genomic and phylogenetic analyses can help to trace the evolution of the biosynthetic machinery and shed light on whether the pathway for this compound synthesis evolved from pre-existing pathways for mono-thiolation or through a novel enzymatic route.

Translational Research for Therapeutic Applications of this compound Derivatives

The unique chemical properties of this compound make it an attractive scaffold for the development of novel therapeutic agents. Nucleoside analogs have a long and successful history in the treatment of viral infections and cancer. mdpi.com The introduction of sulfur atoms into the uridine base can significantly alter its electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Translational research in this area should focus on the rational design and synthesis of a library of this compound derivatives with modifications to the ribose sugar, the base, or both. dndi.orgnih.gov These derivatives could be screened for a variety of therapeutic activities, including antiviral, anticancer, and antimicrobial effects. nih.govnih.govmdpi.com For instance, derivatives could be designed to act as inhibitors of key viral or cellular enzymes, or to be incorporated into viral or cellular nucleic acids, leading to chain termination or dysfunction.

The process of translational research involves a pipeline from initial discovery to clinical development. nih.govnih.gov Promising lead compounds would need to undergo extensive preclinical evaluation to assess their efficacy, toxicity, and pharmacological properties before they can be considered for clinical trials in humans. dndi.org

Q & A

Basic: How is 2,4-Dithiouridine synthesized and characterized in laboratory settings?

Answer:
this compound is synthesized via chemical modification of uridine, typically involving sulfur-substitution reactions at the 2- and 4-positions of the uracil ring. Key steps include:

  • Synthesis : Use of thiourea or sulfurizing agents under controlled pH and temperature to introduce thiol groups .
  • Purification : Column chromatography (e.g., silica gel or HPLC) to isolate the product.
  • Characterization :
    • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substitution patterns and sugar puckering (C3′-endo vs. C2′-endo conformations) .
    • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.
    • X-ray crystallography to resolve atomic-level structural details, particularly for studying base-pairing interactions .

Advanced: What computational methods are used to study the conformational dynamics of this compound in RNA microhelices?

Answer:
Density Functional Theory (DFT) with the M062X exchange-correlation functional is the gold standard for analyzing conformational equilibria. Key steps include:

  • Modeling : Constructing RNA microhelices with this compound and optimizing geometries using software like Gaussian or ORCA .
  • Energy Calculations : Comparing C3′-endo (3E) and C2′-endo (2E) sugar puckering to determine stability differences (e.g., ΔG ≈ 2.58 kJ·mol⁻¹ for uridine) .
  • Molecular Dynamics (MD) : Simulating thermal fluctuations in explicit solvent to assess dynamic behavior over time.
  • Validation : Cross-referencing computational results with NMR-derived equilibrium constants .

Data Analysis: How can researchers address discrepancies in base-pairing behavior observed across studies of this compound?

Answer:
Discrepancies often arise from variations in experimental conditions or model systems. Mitigation strategies include:

  • Replication : Repeat experiments under standardized conditions (pH, temperature, ionic strength).
  • Multi-Method Validation : Combine NMR, X-ray, and DFT data to resolve conflicting observations .
  • Contextual Reporting : Document environmental factors (e.g., solvent composition) that influence base-pairing thermodynamics .
  • Quality Control : Implement contamination checks (e.g., blank samples) and analyte stability tests during storage .

Experimental Design: What considerations are critical when assessing the thermodynamic stability of RNA duplexes containing this compound?

Answer:

  • Control Variables : Fix buffer conditions (e.g., 100 mM NaCl, pH 7.0) to isolate the impact of sulfur substitution.
  • Technique Selection : Use UV melting curves or isothermal titration calorimetry (ITC) to measure ΔG, ΔH, and ΔS of duplex formation.
  • QC Measures :
    • Ensure analyte stability by testing degradation over time (e.g., via HPLC) .
    • Report both unadjusted and creatinine-adjusted data for biomonitoring studies .
  • Data Transparency : Publish raw data in appendices and processed data in the main text to enable reproducibility .

Structural Impact: How do sulfur substitutions at the 2 and 4 positions influence RNA conformation and function?

Answer:

  • Sugar Puckering : Sulfur at the 2-position stabilizes the C3′-endo conformation, critical for A-form RNA helices, while the 4-position affects base-stacking .
  • Base Pairing : this compound forms weaker Watson-Crick pairs with adenosine compared to unmodified uridine due to electronic perturbations .
  • Codon-Anticodon Interactions : Thiomodification alters ribosomal decoding efficiency, as shown in tRNA studies using analogs like 2-thiouridine .

Methodological Challenges: How can researchers ensure analyte stability during this compound experiments?

Answer:

  • Sample Handling : Collect biological samples (e.g., urine, plasma) in pre-chilled containers to minimize degradation.
  • Storage : Freeze samples at -80°C immediately after collection and avoid freeze-thaw cycles .
  • Stability Testing : Conduct time-course experiments to assess degradation rates under varying conditions .
  • Documentation : Report all stabilization steps (e.g., antioxidant additives) in the methods section .

Biological Implications: How does this compound affect genetic coding fidelity compared to canonical nucleosides?

Answer:

  • Decoding Accuracy : Thiomodifications increase translational fidelity by restricting non-canonical base pairs. For example, 2-thiouridine reduces misincorporation of guanine in tRNA anticodons .
  • Enzyme Interactions : Study RNA polymerase binding using surface plasmon resonance (SPR) or cryo-EM to visualize structural perturbations.
  • Functional Assays : Compare translation rates in vitro using modified vs. unmodified mRNA templates .

Advanced Techniques: What spectroscopic methods resolve electronic perturbations caused by this compound?

Answer:

  • UV-Vis Spectroscopy : Detect redshifted absorption bands (e.g., ~330 nm for thiouracils) due to sulfur’s electron-withdrawing effects.
  • Circular Dichroism (CD) : Monitor changes in RNA helical handedness induced by thiomodifications.
  • Raman Spectroscopy : Identify vibrational modes unique to C-S bonds (e.g., ~700 cm⁻¹ peaks) .
  • Solid-State NMR : Resolve dynamics in crystalline or fibrillar RNA structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.